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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512 Get Quote

These application notes provide a comprehensive overview of the

pharmacokinetic/pharmacodynamic (PK/PD) modeling of (Rac)-ACT-451840, a potent

antimalarial compound with a novel mechanism of action. This document is intended for

researchers, scientists, and drug development professionals working on the discovery and

characterization of new antimalarial agents.

Introduction
(Rac)-ACT-451840 is a phenylalanine-based compound identified through phenotypic

screening that demonstrates significant activity against multiple life cycle stages of Plasmodium

falciparum, including asexual and sexual stages, as well as Plasmodium vivax.[1][2][3] Its novel

mechanism of action and potent activity against drug-resistant parasite strains make it a

promising candidate for malaria treatment and eradication efforts.[2][4] This document

summarizes the key preclinical and clinical PK/PD data for ACT-451840 and provides detailed

protocols for relevant experimental procedures.

Data Presentation
In Vitro and Ex Vivo Activity
The in vitro potency of ACT-451840 has been evaluated against various strains of P. falciparum

and P. berghei.
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Parameter
P. falciparum
NF54 (drug-
sensitive)

P. falciparum
(drug-resistant
strains)

P. berghei Reference

IC50
0.4 nM (SD: ±

0.0 nM)

Low nanomolar

range (e.g., 7G8:

0.3 nM; Dd2: 0.7

nM)

13.5 nM

IC90
0.6 nM (SD: ±

0.0 nM)
- -

IC99
1.2 nM (SD: ±

0.0 nM)
- -

In Vivo Efficacy in Murine Models
The in vivo efficacy of ACT-451840 has been assessed in mouse models of malaria.

Animal
Model

Parasite
Strain

Efficacy
Endpoint

Value
95%
Confidence
Interval

Reference

SCID Mouse P. falciparum ED90 3.7 mg/kg
3.3–4.9

mg/kg

Mouse P. berghei ED90 13 mg/kg 11–16 mg/kg

Activity on Sexual Stages and Transmission Blocking
ACT-451840 demonstrates potent activity against the sexual stages of P. falciparum, indicating

its potential to block malaria transmission.
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Activity Parameter Value
Standard
Deviation/Ran
ge

Reference

Male Gamete

Formation
IC50 5.89 nM ± 1.80 nM

Oocyst

Development

Blockade

IC50 30 nM 23–39 nM

Human Pharmacokinetic/Pharmacodynamic Profile
A proof-of-concept study in healthy male subjects infected with P. falciparum provided key

PK/PD parameters for ACT-451840.

Parameter Value 95% Confidence Interval

Dose Administered
500 mg (single dose, fed

conditions)
-

Parasite Reduction Rate

(PRR)
73.6 56.1, 96.5

Parasite Clearance Half-life 7.7 h 7.3, 8.3 h

Sustained Concentration for

Maximum Effect
10-15 ng/mL -

Experimental Protocols
In Vitro Parasite Susceptibility Assay ([3H]-
Hypoxanthine Incorporation)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound

against the asexual blood stages of P. falciparum.

Materials:
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P. falciparum culture (synchronized to the ring stage)

Complete culture medium (e.g., RPMI-1640 with supplements)

96-well microtiter plates

Test compound (ACT-451840) and control antimalarials

[3H]-hypoxanthine

Cell harvester and scintillation counter

Procedure:

Prepare serial dilutions of the test compound in complete culture medium.

Add 50 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as a

control for normal parasite growth and wells with uninfected red blood cells as a background

control.

Add 200 µL of a synchronized parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to

each well.

Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2,

90% N2).

After 48 hours, add 0.5 µCi of [3H]-hypoxanthine to each well.

Incubate for an additional 24 hours.

Harvest the contents of each well onto a glass-fiber filter using a cell harvester.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in a Murine Malaria Model
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This protocol describes the assessment of the in vivo efficacy of an antimalarial compound in a

mouse model.

Materials:

Laboratory mice (e.g., SCID mice for P. falciparum or other strains for P. berghei)

Cryopreserved Plasmodium parasites

Vehicle for drug formulation

Test compound (ACT-451840)

Blood collection supplies

Microscope and Giemsa stain

Procedure:

Infect mice intravenously with an appropriate number of parasitized red blood cells.

Monitor the development of parasitemia by daily examination of Giemsa-stained thin blood

smears.

Once a predetermined level of parasitemia is reached (e.g., 1-3%), randomize the mice into

treatment and control groups.

Administer the test compound orally once daily for a specified number of days (e.g., 4 days).

The control group receives the vehicle only.

Continue to monitor parasitemia daily for the duration of the experiment and for a follow-up

period to check for recrudescence.

The efficacy of the compound is determined by the reduction in parasitemia compared to the

control group. The 90% effective dose (ED90) is calculated.

Induced Blood Stage Malaria Study in Healthy Subjects
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This protocol outlines a clinical study to evaluate the initial efficacy and PK/PD of a new

antimalarial in a controlled setting.

Procedure:

Recruit healthy male subjects who meet specific inclusion and exclusion criteria.

Infect the subjects with a small, standardized inoculum of blood-stage P. falciparum.

Monitor the subjects closely for the development of parasitemia and any clinical symptoms.

Once parasitemia is confirmed, administer a single dose of the test compound (e.g., 500 mg

of ACT-451840) under controlled conditions (e.g., after a meal).

Collect frequent blood samples over a set period to measure both parasite density (by

qPCR) and drug concentrations (by LC-MS/MS).

Initiate standard curative antimalarial therapy at a predefined time point.

Analyze the parasite and drug concentration data using PK/PD modeling to determine

parameters such as parasite clearance rate and to simulate the effects of different dosing

regimens.

Visualizations
Proposed Mechanism of Action of ACT-451840
Caption: Proposed mechanism of ACT-451840 targeting the MDR1 pump in P. falciparum.

Experimental Workflow for In Vitro Susceptibility Testing
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Workflow for In Vitro Parasite Susceptibility Assay

Start

Prepare Serial Drug Dilutions

Add Synchronized Parasite Culture to 96-well Plates

Incubate for 48 hours

Add [3H]-hypoxanthine

Incubate for 24 hours

Harvest Cells and Measure Radioactivity

Calculate IC50 Values

End

Click to download full resolution via product page

Caption: Workflow for determining in vitro antimalarial activity.
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PK/PD Modeling and Simulation Workflow

PK/PD Modeling and Simulation Workflow

Collect Parasite and Drug Concentration Data from Clinical Study

Develop Pharmacokinetic (PK) Model Develop Pharmacodynamic (PD) Model

Link PK and PD Models

Validate the Combined PK/PD Model

Simulate Different Dosing Regimens

Predict Curative Doses and Regimens

Click to download full resolution via product page

Caption: Workflow for PK/PD modeling to predict efficacious dosing regimens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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